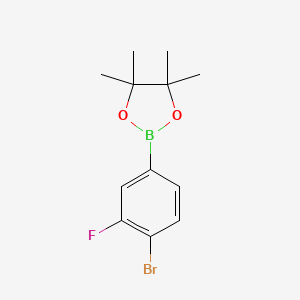

Ester pinacolique de l'acide 4-bromo-3-fluorophénylboronique

Vue d'ensemble

Description

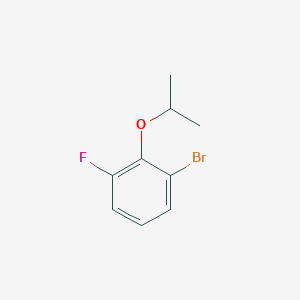

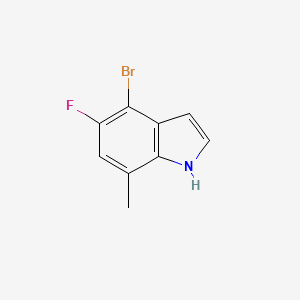

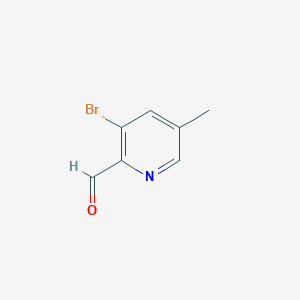

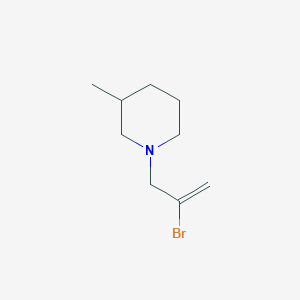

The compound “2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester, which are commonly used in organic synthesis . The presence of a bromo and fluoro substituent on the phenyl ring suggests that it could be used in cross-coupling reactions.

Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . The bromo and fluoro substituents on the phenyl ring could potentially undergo further cross-coupling reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods of time .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

L'une des applications les plus importantes de l'ester pinacolique de l'acide 4-bromo-3-fluorophénylboronique est dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est un outil puissant en chimie organique pour former des liaisons carbone-carbone. Le composé agit comme un réactif à base de bore qui se couple avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium. Ce procédé est largement utilisé pour la synthèse de biphényles, de stilbènes et d'hydrocarbures polyaromatiques complexes, qui sont précieux dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .

Blocs de construction de la synthèse organique

En tant qu'ester boronique, ce composé sert de bloc de construction polyvalent en synthèse organique. Il peut être transformé en divers groupes fonctionnels par des réactions telles que l'oxydation, l'amination et l'halogénation. Ces transformations permettent la synthèse d'un large éventail de composés organiques, y compris des intermédiaires avancés pour le développement de médicaments et la science des matériaux .

Développement de produits pharmaceutiques

La partie ester boronique de ce composé est cruciale dans le développement de produits pharmaceutiques. Elle peut être utilisée pour introduire des atomes de bore dans des molécules bioactives, ce qui est essentiel pour créer des médicaments contenant du bore tels que le bortézomib, un inhibiteur du protéasome utilisé dans la chimiothérapie. Les substituants fluor et brome ajoutent également à l'utilité du composé en fournissant des sites pour une fonctionnalisation ultérieure .

Applications en science des matériaux

En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux. Il peut être utilisé pour introduire des fonctionnalités boronate sur les surfaces, qui peuvent ensuite interagir avec diverses molécules, telles que les sucres et les catéchols, conduisant au développement de capteurs et de revêtements avec des capacités de liaison spécifiques .

Catalyse

Ce composé peut agir comme un ligand ou un cocatalyseur dans divers systèmes catalytiques. Son groupe ester boronique peut se coordonner aux métaux de transition, facilitant des réactions telles que les hydrogénations, les activations de liaisons carbone-hydrogène, et plus encore. Ceci est particulièrement utile dans la catalyse asymétrique, où des esters boroniques chiraux sont utilisés pour induire l'énantiosélectivité .

Recherche sur les espèces réactives de l'oxygène (ROS)

L'ester boronique est également utilisé dans la recherche sur les espèces réactives de l'oxygène (ROS). Il peut être incorporé dans des matériaux sensibles aux ROS qui libèrent des agents thérapeutiques en réponse au stress oxydatif. Cette application est particulièrement pertinente dans le traitement des maladies où les ROS jouent un rôle important, comme le cancer et les affections inflammatoires .

Mécanisme D'action

Target of Action

The primary target of the compound 4-Bromo-3-fluorophenylboronic acid pinacol ester, also known as 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 4-Bromo-3-fluorophenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boron reagent (the 4-Bromo-3-fluorophenylboronic acid pinacol ester) transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the 4-Bromo-3-fluorophenylboronic acid pinacol ester, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of a wide array of organic compounds, influencing downstream effects such as the creation of complex molecular structures .

Pharmacokinetics

The pharmacokinetic properties of the 4-Bromo-3-fluorophenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The result of the action of the 4-Bromo-3-fluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This leads to the synthesis of complex molecular structures, enabling the creation of a wide array of organic compounds .

Action Environment

The action, efficacy, and stability of the 4-Bromo-3-fluorophenylboronic acid pinacol ester are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered to ensure its effective action .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLFCLUICLFWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165129 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451391-19-7 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)

![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)